

# A Comprehensive Technical Guide to D-Lactose Monohydrate: Chemical and Physical Properties

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## Compound of Interest

Compound Name: *D-Lactose monohydrate*

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## Introduction

**D-Lactose monohydrate**, a disaccharide composed of D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. Its physical and chemical properties significantly influence manufacturing processes, formulation stability, and product performance. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **D-Lactose monohydrate**, complete with detailed experimental protocols and visual representations of its metabolic pathway.

## Chemical and Physical Properties

**D-Lactose monohydrate** is a white, crystalline powder with a slightly sweet taste<sup>[1][2]</sup>. It is a reducing sugar, a characteristic attributed to the hemiacetal group in its glucose unit<sup>[3]</sup>.

## Table 1: General Chemical Properties of D-Lactose Monohydrate

Property	Value	References
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub> ·H <sub>2</sub> O	[1][4]
Molar Mass	360.31 g/mol	[4][5][6]
IUPAC Name	(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate	[7]
CAS Number	64044-51-5	[2][5]
pKa	12.39 ± 0.20 (Predicted)	[8]

**Table 2: Physical Properties of D-Lactose Monohydrate**

Property	Value	References
Melting Point	~215 °C (decomposes)	[1][5]
Density	1.525 g/cm <sup>3</sup>	[1][5]
Specific Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	+54.4° to +55.9° (c=10 in H <sub>2</sub> O, after mutarotation)	[9][10][11]
Water Solubility	161 g/L at 20 °C	[12][13]
Solubility in other solvents	Very slightly soluble in ethanol; Insoluble in chloroform and ether	[5][14]
Appearance	White to off-white crystalline powder	[1][2][14]
Crystal System	Monoclinic	[15]

## Experimental Protocols

### Determination of Water Content by Karl Fischer Titration

This method is used to determine the water content in **D-Lactose monohydrate**.

Procedure:[16][17]

- Apparatus: Use a calibrated Karl Fischer titrator.
- Reagent Preparation: Use a suitable Karl Fischer reagent with a known water equivalence factor (F), typically in mg/mL.
- Titration Vessel Preparation: Add approximately 30 mL of anhydrous methanol to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.
- Sample Preparation: Accurately weigh approximately 0.1 to 0.3 g of the **D-Lactose monohydrate** sample.
- Titration: Quickly transfer the weighed sample to the titration vessel. Stir the solution for a minimum of 180 seconds to ensure complete dissolution. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
- Calculation: Calculate the percentage of water using the formula:

Where:

- V = volume of Karl Fischer reagent consumed in mL
- F = water equivalence factor of the reagent in mg/mL
- W = weight of the sample in g

## Measurement of Specific Optical Rotation

This procedure determines the specific rotation of **D-Lactose monohydrate**, which is a characteristic property.

Procedure:[9][10][18]

- Apparatus: Use a calibrated polarimeter.

- Sample Preparation:
  - Accurately weigh approximately 10 g of **D-Lactose monohydrate**.
  - Dissolve the sample in 80 mL of water by heating to 50 °C.
  - Allow the solution to cool to room temperature.
  - Add 0.2 mL of 6 M ammonium hydroxide to accelerate mutarotation.
  - Allow the solution to stand for 30 minutes.
  - Dilute the solution to exactly 100 mL with water in a volumetric flask.
- Measurement:
  - Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.
  - Place the tube in the polarimeter and measure the optical rotation at a wavelength of 589.3 nm (sodium D-line) and a temperature of 20 °C.
- Calculation: Calculate the specific rotation using the formula:

Where:

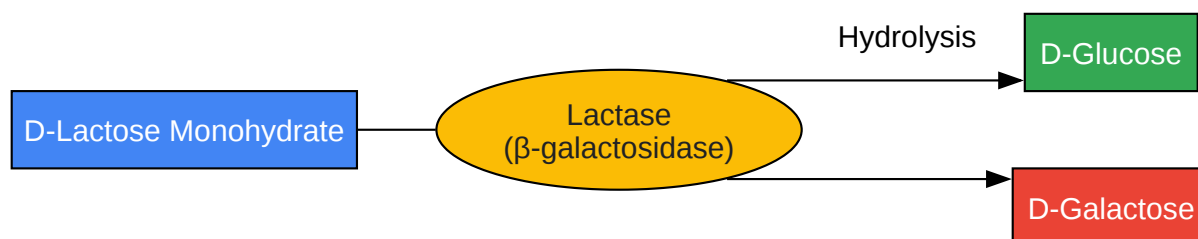
- $[\alpha]_{D^{20}}$  = specific rotation
- $\alpha$  = observed rotation in degrees
- $l$  = path length of the polarimeter tube in decimeters
- $c$  = concentration of the solution in g/100 mL

## Signaling Pathways and Metabolic Fate

**D-Lactose monohydrate** itself is not directly involved in intracellular signaling pathways. Its biological significance lies in its hydrolysis into glucose and galactose, which then enter cellular metabolism.

## Hydrolysis of Lactose

Lactose is hydrolyzed by the enzyme lactase ( $\beta$ -galactosidase) into its constituent monosaccharides, D-glucose and D-galactose. This process is a prerequisite for their absorption in the small intestine.



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Hydrolysis of **D-Lactose Monohydrate** by Lactase

## Leloir Pathway for Galactose Metabolism

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen synthesis[3][19][20][21].



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